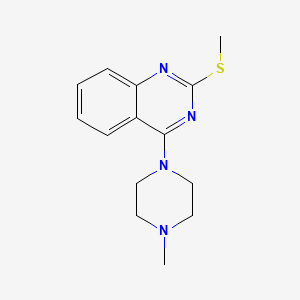
4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline” is a chemical compound with the molecular formula C14H18N4S . It has a molecular weight of 274.39 . This compound is intended for research use only.
Synthesis Analysis
The synthesis of 4-substituted 2-(4-methylpiperazino)pyrimidines and quinazoline analogs involves the addition reaction of lithium reagents to the 4 position of 2-chloropyrimidine or 2-chloroquinazoline . This is followed by oxidation of the resultant dihydro intermediate product . A nucleophilic displacement of chloride in 4-substituted 2-chloropyrimidines or 2-chloroquinazolines by treatment with 4-methylpiperazine provides compounds that are antagonists of the serotonin 5-HT 2A receptor .Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms at positions 1 and 3 . It also contains a methylpiperazino group at the 4-position and a methylsulfanyl group at the 2-position .Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Antibacterial and Antifungal Properties : Compounds related to "4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline" have shown promising antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as some yeasts and fungi (Al-Salahi et al., 2013).
Synthetic Methodologies
- Intramolecular Cyclization : Research on the intramolecular cyclization of derivatives of "this compound" has been conducted, highlighting the chemical transformations and synthetic processes involved in creating these compounds (Burbulienė et al., 2006).
Medicinal Chemistry Applications
- CNS Agents : Studies have been conducted on derivatives of "this compound" as novel α1, 5-HT1A, and 5-HT2A receptor ligands, indicating potential applications in central nervous system (CNS) therapeutics (Mokrosz et al., 1996).
- Histamine H4 Receptor Inverse Agonists : These compounds have also been studied for their role as histamine H4 receptor inverse agonists, showing potential for anti-inflammatory activity and therapeutic applications in conditions involving the histamine H4 receptor (Smits et al., 2010).
Other Applications
- Fluorescent Properties for Analytical and Materials Science : Some derivatives of "this compound" have been identified to possess fluorescent properties, which could be valuable in analytical and materials science applications (Jeminejs et al., 2021).
Safety and Hazards
The safety data sheet for “4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline” indicates that it can cause severe skin burns and eye damage . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with plenty of water . In case of eye contact, the eyes should be rinsed cautiously with water for several minutes .
Propiedades
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2-methylsulfanylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S/c1-17-7-9-18(10-8-17)13-11-5-3-4-6-12(11)15-14(16-13)19-2/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXUAFBVELCHBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
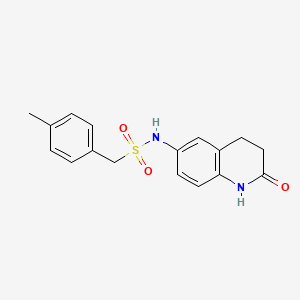
![diethyl 3-methyl-5-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2808489.png)
![Imidazo[1,2-A]pyrimidine-6-carboxylic acid](/img/structure/B2808491.png)
![3-(4-Chlorophenyl)-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2808492.png)
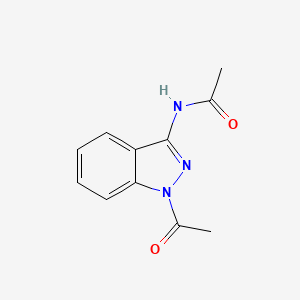
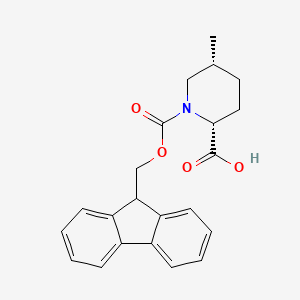
![N-(4-acetylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2808498.png)
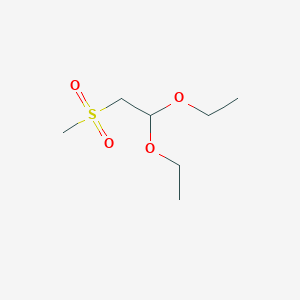
![ethyl 4-(3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate](/img/structure/B2808501.png)

![(1S,3R)-3-Ethoxy-N-methylspiro[3.4]octan-1-amine;hydrochloride](/img/structure/B2808504.png)
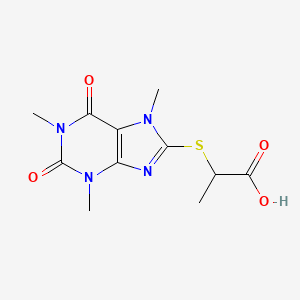
![(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2808507.png)
![1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B2808508.png)
